4-Bromo-N-methylnaphthalene-1-carboxamide
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Description
4-Bromo-N-methylnaphthalene-1-carboxamide is a chemical compound with the molecular formula C12H10BrNO and a molecular weight of 264.12 . It is also known by its CAS number 1365272-43-0 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C12H10BrNO/c1-14-12(15)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,1H3,(H,14,15)
. This compound has a complexity of 244 and a topological polar surface area of 29.1Ų . Physical and Chemical Properties Analysis
This compound has a molecular weight of 264.12 . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 1, and a hydrogen bond donor count of 1 . The compound has a rotatable bond count of 1 . Its XLogP3 is 3.1 .Scientific Research Applications
Inhibition of Photosynthetic Electron Transport
A study focused on halogenated 1-hydroxynaphthalene-2-carboxanilides, similar in structure to 4-Bromo-N-methylnaphthalene-1-carboxamide, found these compounds to be potent inhibitors of photosynthetic electron transport (PET) in spinach chloroplasts. The inhibitory activity was significantly dependent on the position and type of halogen substituents, suggesting that compounds like this compound could influence photosynthesis through interactions with chlorophyll a and aromatic amino acids within pigment-protein complexes, primarily in photosystem II (Goněc et al., 2017).
Organic Synthesis and Ligand Activity
Another area of research involves the development of new classes of amide ligands for catalytic applications. For instance, compounds derived from 4-hydroxy-L-proline and 2-methyl naphthalen-1-amine have been shown to be powerful ligands for Cu-catalyzed coupling reactions, indicating that this compound could similarly serve as a ligand or intermediate in the synthesis of pharmaceutically relevant compounds (Ma et al., 2017).
Antimicrobial and Herbicidal Activities
Research on ring-substituted 1-hydroxynaphthalene-2-carboxanilides, related to this compound, has shown significant antimycobacterial and herbicidal activities. These compounds demonstrated higher activity against various Mycobacterium strains compared to standard drugs like isoniazid and also showed potent inhibition of PET in chloroplasts. Such findings suggest that structurally related compounds could be explored for antimicrobial and agricultural applications, emphasizing the importance of structure-activity relationships (Goněc et al., 2013).
Chemical Synthesis and Modification
Another aspect of research involves the synthesis and functionalization of related naphthalene derivatives. For example, regioselective synthesis methods have been developed for bromo-formyl-carboxamides, highlighting sophisticated techniques for introducing functional groups into the naphthalene scaffold. These methodologies could be applicable to the synthesis and further functionalization of this compound for various scientific applications (Bar & Martin, 2021).
Properties
IUPAC Name |
4-bromo-N-methylnaphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-14-12(15)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDHYMHAWWPJEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C2=CC=CC=C21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742898 |
Source
|
Record name | 4-Bromo-N-methylnaphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-43-0 |
Source
|
Record name | 4-Bromo-N-methylnaphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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